Potassium 4-isopropyl-1,3-thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

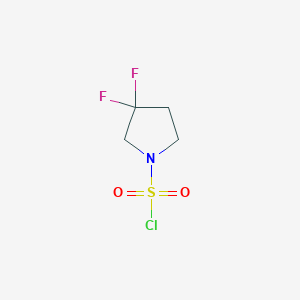

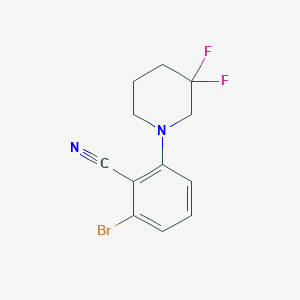

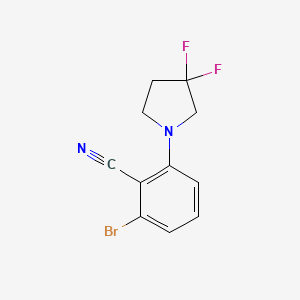

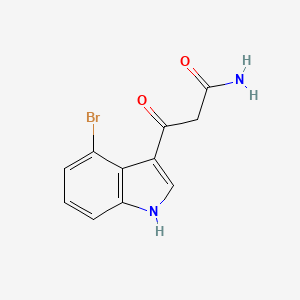

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is a chemical compound with the CAS Number: 1246556-07-9 . It has a molecular weight of 209.31 g/mol . This product is intended for research use only.

Molecular Structure Analysis

The InChI code for Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is1S/C7H9NO2S.K/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and potassium atoms in the molecule. Physical And Chemical Properties Analysis

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is a solid at room temperature . The storage temperature is -20°C .Scientific Research Applications

Synthesis and Antiviral Activity

- Potassium salts of carbamodithioic acid derivatives have been utilized in synthesizing various thiazole and thiazine derivatives with noted antiviral properties. One of these derivatives demonstrated significant antiviral activity against Hepatitis C Virus (HCV), indicating its potential in antiviral drug development (Dawood et al., 2015).

Fungicidal Properties

- Research has shown that certain 1,3-thiazole derivatives, including potassium salt-based compounds, exhibit fungicidal properties. This indicates their potential application in agricultural chemistry for protecting crops against fungal diseases (Ali, 2007).

Antibacterial and Antifungal Agents

- Some 4-isopropylthiazole-2-carbohydrazide analogs and derived clubbed oxadiazole-thiazole and triazole-thiazole derivatives show promising antibacterial, antifungal, and antitubercular activities. These compounds could play a significant role in the development of new classes of antibacterial and antifungal agents (Mallikarjuna et al., 2009).

Corrosion Inhibition

- Thiazole derivatives, including those derived from potassium salts, have been studied for their effectiveness as corrosion inhibitors. This research is particularly relevant in industrial chemistry, where preventing metal corrosion is crucial (Khaled & Amin, 2009).

Acetylcholinesterase Inhibition

- N-alkylated and N-benzylated thiazole-4-carboxylates, synthesized through alkylation/benzylation, have been evaluated as acetylcholinesterase inhibitors. These compounds show potential in the treatment of neurodegenerative diseases like Alzheimer’s (Haroon et al., 2021).

properties

IUPAC Name |

potassium;4-propan-2-yl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.K/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZCOFGXBMORF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.